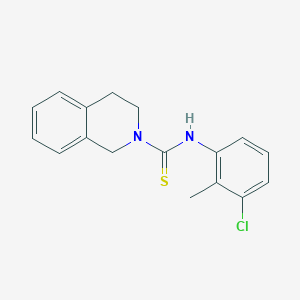
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoquinoline family and is known for its unique properties and structure. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been proposed that this compound may work by modulating the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In terms of its anticancer activity, this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In terms of its neuroprotective effects, this compound has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its potent anticancer and neuroprotective activity. This compound has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is to further investigate the mechanism of action of this compound, particularly in terms of its neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various experimental settings. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of 3-chloro-2-methylbenzaldehyde with ammonium thiocyanate in the presence of a base. The resulting product is then reacted with cyclohexanone to yield the final product. The synthesis of this compound is relatively straightforward and can be achieved through a series of simple steps.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been used in various scientific research applications, including cancer research and neuroscience. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-12-15(18)7-4-8-16(12)19-17(21)20-10-9-13-5-2-3-6-14(13)11-20/h2-8H,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZHPOUDHVWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)
![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)
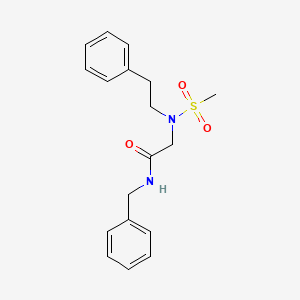

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
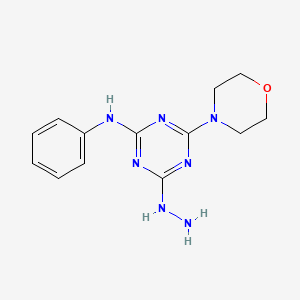
![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
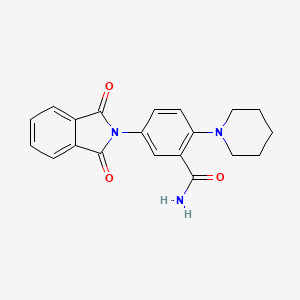
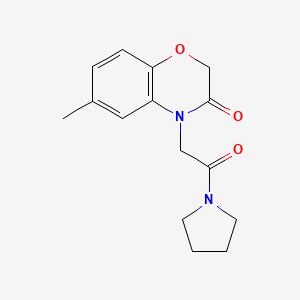
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)
